2-Methyl-2-butanethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229571. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

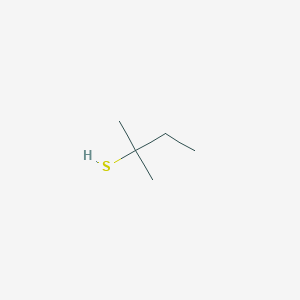

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-4-5(2,3)6/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIBYAHJXQVQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061877 | |

| Record name | 2-Butanethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679-09-0 | |

| Record name | 2-Methyl-2-butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Amylthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Amyl mercaptan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanethiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-AMYLTHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26IU670827 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-butanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-butanethiol, a tertiary thiol, is an organosulfur compound with the chemical formula C5H12S. Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-methylbutane-2-thiol .[1][2] Also known by synonyms such as tert-amyl mercaptan, it is a volatile, colorless liquid characterized by a strong, offensive odor.[1][2] This compound and its isomers are of interest in various fields, including flavor and fragrance chemistry, atmospheric science, and as intermediates in chemical synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its interaction with biological systems, particularly in the context of olfaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in experimental settings, and for theoretical modeling.

| Property | Value | Source(s) |

| IUPAC Name | 2-methylbutane-2-thiol | [1][2] |

| Synonyms | This compound, tert-Amyl mercaptan, tert-Pentyl mercaptan | [2] |

| CAS Number | 1679-09-0 | [2] |

| Molecular Formula | C5H12S | [2] |

| Molecular Weight | 104.22 g/mol | [2] |

| Boiling Point | 95.5-97.0 °C | [3] |

| Density | 0.82588 g/cm³ at 20 °C | [3] |

| Flash Point | -1 °C | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Refractive Index | 1.4354 | [3] |

| Vapor Pressure | 49.42 mmHg at 25 °C (estimated) | [2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to tertiary thiols involves the conversion of the corresponding alcohol. The following protocol is a representative method for the synthesis of this compound from 2-methyl-2-butanol. This procedure is adapted from established methods for the synthesis of tertiary alkyl halides from tertiary alcohols, with subsequent conversion to the thiol.

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydrosulfide (NaSH)

-

Anhydrous magnesium sulfate (MgSO4)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Formation of 2-chloro-2-methylbutane: In a separatory funnel, cautiously add 25 mL of concentrated hydrochloric acid to 8.0 g of 2-methyl-2-butanol.

-

Gently swirl the funnel for approximately one minute to ensure thorough mixing.

-

Stopper the funnel and shake for 1-2 minutes, periodically venting to release pressure.

-

Allow the mixture to stand for about 10 minutes to complete the reaction and allow the layers to separate.

-

Drain the lower aqueous layer and wash the organic layer with two 20 mL portions of 5% sodium bicarbonate solution to neutralize excess acid. Vent the funnel frequently as carbon dioxide gas will be evolved.

-

Wash the organic layer with 15 mL of saturated sodium chloride solution to aid in the removal of water.

-

Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Filter the dried organic layer into a round-bottom flask.

-

Conversion to this compound: Prepare a solution of sodium hydrosulfide in a suitable solvent like ethanol.

-

Add the 2-chloro-2-methylbutane dropwise to the sodium hydrosulfide solution with stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

After the addition is complete, continue to stir the reaction mixture for several hours to ensure complete conversion.

-

Work-up and Purification: Quench the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude this compound by distillation to obtain the final product.

Analytical Protocol: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

The high volatility and strong odor of this compound make it an ideal candidate for analysis by headspace gas chromatography-mass spectrometry (HS-GC-MS). This method is particularly useful for detecting and quantifying trace amounts of the compound in various matrices, such as food and environmental samples.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Headspace autosampler

-

GC column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) for sample preconcentration.

-

Helium carrier gas (high purity)

-

Sample vials with septa

-

Standard of this compound for calibration

Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., water, beverages), place a known volume (e.g., 5-10 mL) into a headspace vial.

-

For solid samples, a known weight is placed in the vial, and a suitable solvent or water may be added to facilitate the release of volatiles. .

-

-

Headspace Extraction (SPME):

-

Place the sealed vial into the headspace autosampler.

-

Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 10-20 minutes) to adsorb the analytes.

-

-

Gas Chromatography:

-

Injector: Transfer the SPME fiber to the GC injector, which is maintained at a high temperature (e.g., 250 °C) to desorb the analytes onto the column. Operate in splitless mode for high sensitivity.

-

Oven Program: A typical temperature program would be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5-10 °C/minute to 200-250 °C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Carrier Gas: Maintain a constant flow of helium (e.g., 1.0-1.5 mL/min).

-

-

Mass Spectrometry:

-

Ion Source: Use electron ionization (EI) at 70 eV.

-

Scan Range: Acquire mass spectra over a range of m/z 35-300.

-

Identification: Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 104) and other fragment ions.

-

Biological Interaction: Olfactory Signaling Pathway

Thiols like this compound are known for their potent odors, which are detected by the olfactory system at very low concentrations. The general mechanism of thiol olfaction involves the interaction of the thiol with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

The binding of a thiol to its cognate OR, which is a G-protein coupled receptor (GPCR), initiates a signal transduction cascade. This process often involves a metal cofactor, such as copper, which is thought to facilitate the binding of the sulfur atom to the receptor.[4] The activated OR, in turn, activates a G-protein (Gα-olf), leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.

Below is a diagram illustrating this generalized olfactory signaling pathway for thiols.

Caption: Generalized olfactory signaling pathway for thiols.

Conclusion

This compound is a chemically significant molecule with distinct properties that make it relevant to various scientific disciplines. Understanding its physicochemical characteristics is fundamental for its safe handling and application. The provided synthetic and analytical protocols offer a practical framework for researchers working with this compound. Furthermore, elucidating its interaction with olfactory receptors contributes to the broader understanding of chemosensory perception. This guide serves as a valuable technical resource for professionals engaged in research and development involving this compound and related organosulfur compounds.

References

An In-depth Technical Guide to 2-Methyl-2-butanethiol: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-butanethiol (also known as tert-amyl mercaptan), a tertiary thiol of interest in various chemical and pharmaceutical research areas. This document details its chemical structure, physicochemical properties, synthesis protocols, and analytical characterization methods.

Chemical Identity and Properties

This compound is an organosulfur compound with a distinct odor.[1] Its chemical identity and key physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-methylbutane-2-thiol[1] |

| Synonyms | tert-Amyl mercaptan, t-Amyl mercaptan, 2-Methyl-2-mercaptobutane, tert-Pentyl mercaptan[1][2] |

| CAS Number | 1679-09-0[2] |

| Molecular Formula | C₅H₁₂S[2] |

| Molecular Weight | 104.21 g/mol [2] |

| SMILES | CCC(C)(C)S |

| InChI | InChI=1S/C5H12S/c1-4-5(2,3)6/h6H,4H2,1-3H3[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid with a strong, disagreeable odor |

| Boiling Point | 99 °C[3] |

| Density | 0.83 g/cm³[3] |

| Flash Point | -1 °C[3] |

| pKa | 11.35 (at 25 °C)[3] |

| LogP | 2.630[3] |

Synthesis of this compound

The synthesis of tertiary thiols such as this compound can be challenging due to the potential for elimination side reactions.[4] A common and effective method involves a two-step process starting from the corresponding tertiary alcohol, 2-methyl-2-butanol. The first step is the conversion of the alcohol to the tertiary alkyl halide, followed by substitution with a thiol group donor.

Experimental Protocol: Synthesis of 2-Chloro-2-methylbutane (Intermediate)

This procedure is adapted from the synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol.

-

Reaction Setup: In a 250 mL separatory funnel, combine 50 mL (0.47 mol) of 2-methyl-2-butanol and 125 mL of concentrated hydrochloric acid.

-

Reaction: Swirl the mixture gently for one minute. Stopper the funnel and shake for approximately 10-15 minutes, periodically venting to release pressure.

-

Work-up: Allow the layers to separate. Remove and discard the lower aqueous layer.

-

Washing: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently as carbon dioxide gas will be evolved. Discard the aqueous layer. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

-

Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. Decant the dried liquid into a distillation apparatus and purify by distillation. Collect the fraction boiling at 84-86 °C.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of n-dodecyl mercaptan from the corresponding bromide and thiourea.[5]

-

Isothiouronium Salt Formation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 20 g (0.19 mol) of 2-chloro-2-methylbutane, 14.5 g (0.19 mol) of thiourea, and 100 mL of 95% ethanol. Reflux the mixture for 3 hours.

-

Hydrolysis: To the reaction mixture, add a solution of 15 g (0.375 mol) of sodium hydroxide in 150 mL of water. Reflux the mixture for an additional 2 hours. The product will separate as an oily layer.

-

Work-up: Cool the mixture and transfer it to a separatory funnel. Separate the layers.

-

Extraction: Acidify the aqueous layer with dilute sulfuric acid and extract with diethyl ether (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. Purify the crude product by distillation under reduced pressure.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a key technique for the structural elucidation of this compound.

Table 3: ¹H NMR Data for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -SH | ~1.3 | Singlet | 1H |

| -CH₂- | ~1.61 | Quartet | 2H |

| -C(CH₃)₂ | ~1.36 | Singlet | 6H |

| -CH₂CH₃ | ~0.99 | Triplet | 3H |

Note: Data is based on typical values for similar structures and may vary slightly based on experimental conditions.[6]

-

Sample Preparation: Prepare a solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: Bruker Avance III HD spectrometer (or equivalent) operating at a proton frequency of 400 MHz.

-

Parameters:

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 3-4 s

-

Spectral Width: 10-12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to confirm its molecular weight and fragmentation pattern.

Table 4: Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 104 | [M]⁺ (Molecular Ion) |

| 71 | [M - SH]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ |

Note: Fragmentation patterns are predicted based on the structure and may be confirmed by experimental data.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or diethyl ether (e.g., 1 mg/mL).

-

Instrumentation: Agilent 7890B GC system coupled to a 5977A mass selective detector (or equivalent).

-

GC Parameters:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, e.g., 50:1)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 35-300.

-

Applications in Research and Drug Development

While direct applications of this compound in pharmaceuticals are not extensively documented, its structural features as a tertiary thiol make it a molecule of interest for researchers in drug development for several reasons:

-

Building Block for Synthesis: The thiol group is a versatile functional handle for the synthesis of more complex molecules. It can participate in various reactions such as nucleophilic substitution, addition to electrophiles, and oxidation to disulfides. This makes this compound a potential starting material or intermediate in the synthesis of novel drug candidates.

-

Enzyme Inhibition Studies: The thiol group is known to interact with metal ions in the active sites of metalloenzymes. Tertiary thiols, with their increased steric bulk compared to primary thiols, could be investigated as selective inhibitors of certain enzymes.

-

Prodrug Strategies: The thiol group can be masked with a protecting group to create a prodrug that releases the active thiol-containing molecule under specific physiological conditions.

-

Biological Effects of Mercaptans: Studies on similar mercaptans, such as tert-butyl mercaptan, have indicated potential biological effects, including interactions with the cholinergic system and induction of oxidative stress.[7] While these effects are noted in the context of toxicology, they suggest that molecules of this class can interact with biological systems, warranting further investigation for potential therapeutic or adverse effects.

It is important to note that due to the strong odor and potential toxicity of volatile thiols, proper safety precautions must be taken when handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.

References

- 1. tert-Amylthiol | C5H12S | CID 15511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butanethiol, 2-methyl- [webbook.nist.gov]

- 3. 1679-09-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound(1679-09-0) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-butanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Methyl-2-butanethiol (also known as tert-amyl mercaptan), a tertiary thiol of interest in various chemical and pharmaceutical applications. The document details three core synthetic strategies: nucleophilic substitution of a tertiary alcohol, nucleophilic substitution of a tertiary alkyl halide, and the addition of hydrogen sulfide to an alkene. Each method is presented with detailed experimental protocols, quantitative data where available, and logical workflow diagrams to facilitate understanding and replication. This guide is intended for an audience with a strong background in organic chemistry and aims to be a valuable resource for laboratory synthesis and process development.

Introduction

This compound (CAS No. 1679-09-0) is an organosulfur compound with the chemical formula C5H12S.[1] As a tertiary thiol, it exhibits unique reactivity and physical properties that make it a valuable intermediate in organic synthesis. Its structural isomer, 2-methyl-1-butanethiol, is noted for its use as a flavoring agent.[2] Understanding the viable synthetic routes to this compound is crucial for its application in research and development. This guide will explore the most common and practical methods for its preparation.

Synthesis Pathways

Three primary pathways for the synthesis of this compound are discussed:

-

Pathway 1: Synthesis from 2-Methyl-2-butanol via an SN1 reaction.

-

Pathway 2: Synthesis from a 2-halo-2-methylbutane intermediate.

-

Pathway 3: Synthesis from isoamylene (a mixture of 2-methyl-2-butene and 2-methyl-1-butene) via electrophilic addition.

The following sections will provide detailed experimental procedures and data for each pathway.

Pathway 1: Synthesis from 2-Methyl-2-butanol

This pathway involves the direct conversion of a tertiary alcohol, 2-methyl-2-butanol, to the corresponding thiol. The reaction proceeds through an SN1 mechanism, where the hydroxyl group is first protonated to form a good leaving group (water), leading to the formation of a stable tertiary carbocation. This carbocation is then attacked by a sulfur nucleophile. While direct conversion using hydrogen sulfide is feasible, a common and well-documented approach involves a two-step process via a halide intermediate, which will be detailed in Pathway 2. For the purpose of a conceptual one-pot synthesis, a generalized protocol is presented below.

Experimental Protocol (Conceptual)

-

Reaction Setup: In a well-ventilated fume hood, a pressure-rated reactor is charged with 2-methyl-2-butanol and a suitable acidic catalyst.

-

Introduction of Hydrogen Sulfide: The reactor is cooled, and a molar excess of hydrogen sulfide (H₂S) is introduced.

-

Reaction Conditions: The mixture is heated to a specified temperature to facilitate the SN1 reaction. The reaction progress is monitored by techniques such as gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reactor is cooled, and excess H₂S is safely vented. The crude product is washed with a basic solution to remove any remaining acid and H₂S. The organic layer is then dried and purified by fractional distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-2-butanol | N/A |

| Reagent | Hydrogen Sulfide (H₂S) | N/A |

| Catalyst | Acid Catalyst (e.g., H₂SO₄) | N/A |

| Theoretical Yield | Dependent on scale | N/A |

| Actual Yield | Data not available | N/A |

Logical Workflow

Pathway 2: Synthesis from 2-halo-2-methylbutane

This two-step pathway is a highly practical and common method for synthesizing tertiary thiols. It first involves the conversion of 2-methyl-2-butanol to a more reactive tertiary alkyl halide, such as 2-chloro-2-methylbutane. The resulting halide is then subjected to nucleophilic substitution with a hydrosulfide salt to yield the desired thiol.

Step 2a: Synthesis of 2-Chloro-2-methylbutane

The conversion of the tertiary alcohol to the tertiary chloride proceeds readily via an SN1 mechanism in the presence of concentrated hydrochloric acid.[3]

-

Reaction Setup: To a separatory funnel, add 8.0 g of 2-methyl-2-butanol and 25 mL of concentrated (12 M) hydrochloric acid.[3]

-

Reaction: Swirl the funnel without a stopper for 2-3 minutes to ensure thorough mixing. Then, stopper the funnel and shake for approximately 5 minutes, venting frequently to release any pressure buildup.[3]

-

Work-up: Allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with two 20-mL portions of 5% sodium bicarbonate solution, again venting frequently.[3] Next, wash the organic layer with a 15-mL portion of saturated aqueous NaCl solution.[3]

-

Drying: Transfer the organic layer to a small Erlenmeyer flask and dry over anhydrous calcium chloride pellets.[3]

-

Purification: Decant the dried product into a distillation flask and purify by simple distillation. The boiling point of 2-chloro-2-methylbutane is approximately 82-85°C.[4]

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-2-butanol | [3] |

| Reagent | Concentrated Hydrochloric Acid (12 M) | [3] |

| Product | 2-Chloro-2-methylbutane | [3] |

| Yield | Typically high, though specific quantitative yield is not provided in the reference. | [3] |

| Boiling Point | 82-85 °C | [4] |

Step 2b: Synthesis of this compound from 2-Chloro-2-methylbutane

The synthesized 2-chloro-2-methylbutane can then be converted to the thiol by reaction with a nucleophilic sulfur source like sodium hydrosulfide (NaSH).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (0.02-0.04 mol) in N,N-dimethylformamide (DMF) (50-80 mL) under a nitrogen atmosphere. A phase transfer catalyst such as tetrabutylammonium bromide (1-2 g) can be added.[5]

-

Addition of Alkyl Halide: Add 2-chloro-2-methylbutane (0.02 mol) to the flask.[5]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 8-10 hours.[5]

-

Work-up: After the reaction is complete, add 50-100 mL of water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with saturated brine, dry over an anhydrous drying agent, and filter.[5]

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or fractional distillation to yield the final product.[5] A yield of over 80% can be expected based on a similar reaction.[5]

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-2-methylbutane | [5] |

| Reagent | Sodium Hydrosulfide (NaSH) | [5] |

| Solvent | N,N-Dimethylformamide (DMF) | [5] |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | [5] |

| Reaction Time | 8-10 hours | [5] |

| Yield | > 80% | [5] |

| Boiling Point | 99 °C | [6] |

| Density | 0.83 g/cm³ | [6] |

Experimental Workflow

Pathway 3: Synthesis from Isoamylene

This industrial-style approach involves the direct addition of hydrogen sulfide to a mixture of isoamylenes (2-methyl-2-butene and 2-methyl-1-butene). The reaction typically requires a catalyst and proceeds via an electrophilic addition mechanism, following Markovnikov's rule to yield the tertiary thiol.

Experimental Protocol (Generalized)

-

Catalyst Bed Preparation: A flow reactor is packed with a suitable solid acid catalyst, such as an acidic ion-exchange resin or a supported transition metal catalyst.

-

Reactant Feed: A gaseous mixture of isoamylene and a molar excess of hydrogen sulfide is passed through the heated catalyst bed.

-

Reaction Conditions: The reaction is carried out at elevated temperature and pressure to ensure the reactants are in the gas phase and to promote the reaction rate.

-

Condensation and Separation: The product stream exiting the reactor is cooled to condense the this compound and any unreacted isoamylene. The non-condensable hydrogen sulfide is recycled.

-

Purification: The condensed liquid is subjected to fractional distillation to separate the desired thiol from unreacted starting material and any byproducts.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Isoamylene (2-methyl-2-butene, 2-methyl-1-butene) | N/A |

| Reagent | Hydrogen Sulfide (H₂S) | N/A |

| Catalyst | Solid Acid Catalyst | N/A |

| Temperature | Elevated | N/A |

| Pressure | Elevated | N/A |

| Yield | Data not available for this specific reaction | N/A |

Process Flow Diagram

Conclusion

This technical guide has detailed three primary synthesis pathways for this compound. The choice of method will depend on the desired scale, available starting materials, and equipment. For laboratory-scale synthesis, Pathway 2, involving the conversion of 2-methyl-2-butanol to 2-chloro-2-methylbutane followed by nucleophilic substitution with sodium hydrosulfide, offers a reliable and high-yielding route. Pathway 3, the direct addition of hydrogen sulfide to isoamylene, is more suited for industrial-scale production. While a direct one-pot synthesis from the alcohol (Pathway 1) is conceptually possible, it is less documented in readily available literature compared to the two-step approach. The provided protocols and data serve as a solid foundation for researchers and professionals in the synthesis of this important tertiary thiol. Further optimization of reaction conditions may be necessary to achieve desired purity and yield for specific applications.

References

- 1. 2-Butanethiol, 2-methyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]

- 6. 1679-09-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Thermodynamic Properties of 2-Methyl-2-butanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined and computationally derived thermodynamic properties of 2-methyl-2-butanethiol (also known as tert-amyl mercaptan). The data presented herein is critical for professionals in research and development, particularly in fields such as pharmacology, materials science, and chemical engineering, where a thorough understanding of the energetic properties of organosulfur compounds is essential.

Core Thermodynamic Data

The thermodynamic properties of this compound have been meticulously investigated, with much of the foundational experimental work conducted by Scott, Douslin, et al. and documented in the Journal of Physical Chemistry in 1962. The following tables summarize the key quantitative data available for this compound, primarily sourced from the NIST Chemistry WebBook which compiles critically evaluated data from various sources, including the aforementioned study.[1][2][3]

Table 1: Enthalpic and Entropic Properties of this compound

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -126.9 ± 0.92 | kJ/mol | Combustion Calorimetry | Scott, Douslin, et al., 1962[3] |

| Enthalpy of Vaporization (ΔvapH°) | 35.73 | kJ/mol | Scott, Douslin, et al., 1962 | |

| Enthalpy of Transition (Crystal II to I, ΔtrsH) | 7.9793 | kJ/mol | Adiabatic Calorimetry | Scott, Douslin, et al., 1962 |

| Enthalpy of Fusion (ΔfusH) | 0.6084 | kJ/mol | Adiabatic Calorimetry | Scott, Douslin, et al., 1962 |

| Entropy of Transition (Crystal II to I, ΔtrsS) | 50.15 | J/mol·K | Adiabatic Calorimetry | Scott, Douslin, et al., 1962 |

| Entropy of Fusion (ΔfusS) | 3.59 | J/mol·K | Adiabatic Calorimetry | Scott, Douslin, et al., 1962 |

Table 2: Phase Transition Temperatures and Other Physical Properties

| Property | Value | Units | Method | Reference |

| Triple Point Temperature (Ttriple) | 169.25 | K | Adiabatic Calorimetry | Scott, Douslin, et al., 1962[1] |

| Normal Boiling Point (Tboil) | 371.95 | K | Scott, Douslin, et al., 1962[1] | |

| Critical Temperature (Tc) | 570.1 | K | ||

| Molecular Formula | C5H12S | - | - | - |

| Molecular Weight | 104.214 | g/mol | - | - |

Experimental Protocols

The determination of the thermodynamic properties of this compound involves several key experimental techniques. While the full, detailed protocols from the original publications are extensive, this section outlines the principles of the methodologies employed.

Low-Temperature Adiabatic Calorimetry

The heat capacity (Cp) and the enthalpies and entropies of phase transitions (fusion and solid-solid transitions) of this compound were determined using low-temperature adiabatic calorimetry.

Methodology:

-

A highly purified sample of this compound is placed in a calorimeter vessel.

-

The calorimeter is cooled to a very low temperature, typically near absolute zero.

-

Electrical energy is supplied to the sample in small, precisely measured increments to raise its temperature.

-

The temperature change resulting from each energy input is carefully measured.

-

By keeping the surroundings of the calorimeter at the same temperature as the sample (adiabatic conditions), heat exchange with the environment is minimized.

-

The heat capacity at a given temperature is calculated from the amount of electrical energy supplied and the corresponding temperature rise.

-

By continuously measuring the heat capacity as a function of temperature, the standard molar entropy (S°) can be calculated by integrating C_p_/T from 0 K to the desired temperature.

-

Enthalpies of phase transitions are determined by measuring the total energy required to complete the transition at a constant temperature.

Rotating-Bomb Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that was determined for this compound using rotating-bomb calorimetry, a technique specifically adapted for sulfur-containing organic compounds.

Methodology:

-

A precisely weighed sample of this compound is sealed in a platinum crucible within a high-pressure vessel, the "bomb."

-

The bomb is filled with a known excess of pure oxygen.

-

The bomb is placed in a calorimeter, which is a container with a known quantity of water.

-

The sample is ignited, and the complete combustion reaction occurs.

-

The rotation of the bomb ensures that the combustion products, including sulfuric acid, form a uniform solution, which is crucial for accurate measurements with sulfur compounds.

-

The temperature change of the calorimeter system is measured with high precision.

-

The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter.

-

Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and H₂SO₄), the standard enthalpy of formation of this compound is calculated.

Vapor Pressure Measurements

The enthalpy of vaporization (ΔvapH) can be determined from vapor pressure measurements at different temperatures.

Methodology:

-

The vapor pressure of liquid this compound is measured at a series of accurately controlled temperatures.

-

The data is then used in the Clausius-Clapeyron equation, which relates the change in vapor pressure with temperature to the enthalpy of vaporization.

-

A plot of the natural logarithm of vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) yields a straight line.

-

The slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant. From this, the enthalpy of vaporization can be calculated.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties of this compound, based on the methodologies described.

Caption: Experimental workflow for determining thermodynamic properties.

References

Spectral Analysis of 2-Methyl-2-butanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectral analysis of 2-Methyl-2-butanethiol, a volatile organosulfur compound. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for these analyses. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -SH | ~1.3-1.6 | Singlet | 1H |

| -CH₂- | 1.610 | Quartet | 2H |

| -CH₃ (ethyl) | 0.990 | Triplet | 3H |

| -C(CH₃)₂ | 1.358 | Singlet | 6H |

Note: The chemical shift of the thiol proton (-SH) can be variable and may broaden or shift depending on concentration, solvent, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of readily available experimental data, predicted chemical shifts are provided below. These predictions are based on computational models and offer a reliable estimation of the expected spectral data.

| Assignment | Predicted Chemical Shift (ppm) |

| -C-SH (quaternary) | ~45-55 |

| -CH₂- | ~30-40 |

| -C(CH₃)₂ | ~25-35 |

| -CH₃ (ethyl) | ~5-15 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in a deuterated solvent (e.g., CDCl₃, D₂O).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference point (0 ppm) for the chemical shifts.

-

The solution is then transferred to an NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the spectrometer is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common.

-

A series of radiofrequency pulses are applied to the sample, and the resulting signals are detected and recorded.

-

The acquired data is then processed using Fourier transformation to generate the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| S-H stretch | 2550-2600 | Weak |

| C-H stretch (alkane) | 2850-2975 | Strong |

| C-H bend (alkane) | 1365-1470 | Medium |

| C-S stretch | 600-700 | Weak to Medium |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat (undiluted) this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

The plates are carefully pressed together to form a thin liquid film.

Data Acquisition:

-

The salt plates containing the sample are placed in the sample holder of the FTIR spectrometer.

-

A beam of infrared radiation is passed through the sample.

-

The detector measures the amount of radiation that passes through the sample at each wavelength.

-

The resulting data is plotted as absorbance or transmittance versus wavenumber (cm⁻¹) to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak and several fragment ions.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 104 | 18.9 | [M]⁺ (Molecular Ion) |

| 89 | 10.7 | [M - CH₃]⁺ |

| 71 | 100.0 | [M - SH]⁺ or [M - C₂H₅]⁺ |

| 57 | 28.1 | [C₄H₉]⁺ |

| 43 | 46.2 | [C₃H₇]⁺ |

Experimental Protocol for Mass Spectrometry (GC-MS)

Sample Introduction (Gas Chromatography):

-

A dilute solution of this compound is injected into a gas chromatograph (GC).

-

The GC separates the components of the sample based on their volatility and interaction with the stationary phase of the column.

-

The separated this compound then enters the mass spectrometer.

Ionization and Analysis (Mass Spectrometry):

-

In the ion source of the mass spectrometer, the this compound molecules are bombarded with electrons (Electron Ionization - EI), causing them to lose an electron and form positively charged molecular ions ([M]⁺).

-

The molecular ions are often unstable and fragment into smaller, positively charged ions.

-

These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, and this information is used to generate the mass spectrum.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: A logical workflow for the spectral analysis of a chemical compound.

Mass Spectrometry Fragmentation Pathway

This diagram visualizes the primary fragmentation pathways of this compound in an electron ionization mass spectrometer.

Caption: Fragmentation pattern of this compound in Mass Spectrometry.

The Elusive Natural Provenance of 2-Methyl-2-butanethiol: A Technical Guide

An extensive review of scientific literature and chemical databases reveals a notable absence of evidence for the discovery of 2-Methyl-2-butanethiol in nature. This technical guide addresses this lack of a known natural source and instead provides a comprehensive overview of the compound's physicochemical properties, spectroscopic data, and the analytical methodologies that would be integral to its identification should it be discovered in a natural matrix. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this compound, whether for synthetic applications, as a reference standard, or in the speculative search for its natural origins.

Physicochemical Properties

This compound, also known as tert-amyl mercaptan, is a volatile, organosulfur compound. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H12S |

| Molecular Weight | 104.22 g/mol |

| CAS Number | 1679-09-0 |

| Boiling Point | 95.5-97.0 °C[1] |

| Density | 0.82588 g/cm³ at 20 °C[1] |

| Solubility | Slightly soluble in Chloroform and Methanol |

Spectroscopic Data for Identification

The definitive identification of this compound in any sample would rely on spectroscopic methods, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is the principal technique for identifying volatile compounds like this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 104 | 34.78 | [M]+ (Molecular ion) |

| 71 | 68.26 | [M - SH]+ |

| 55 | 41.05 | [C4H7]+ |

| 43 | 99.99 | [C3H7]+ (Base Peak) |

| 41 | 49.98 | [C3H5]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are indicative of the electronic environment of each nucleus.

¹H NMR (399.65 MHz, CDCl₃) [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.63 | m | 1H | -SH |

| 1.61 | q | 2H | -CH₂- |

| 1.36 | s | 6H | -C(CH₃)₂- |

| 0.99 | t | 3H | -CH₃ |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~45 | -C(SH)- |

| ~37 | -CH₂- |

| ~28 | -C(CH₃)₂- |

| ~9 | -CH₃ |

Experimental Protocols for Potential Identification in Natural Sources

While this compound has not been reported in nature, its discovery would likely involve the following established methodologies for the analysis of volatile sulfur compounds.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This is a common technique for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace before analysis.

Protocol:

-

Sample Preparation: A known quantity of the sample matrix (e.g., homogenized plant tissue, fruit pulp, or animal secretion) is placed in a headspace vial. An internal standard may be added for quantification purposes. The vial is then securely sealed with a PTFE-lined septum.

-

Equilibration: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace. Agitation may be used to facilitate this process.

-

Extraction: An SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.

-

Desorption and GC-MS Analysis: The SPME fiber is then retracted and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the analytical column. The GC separates the components of the volatile mixture, and the mass spectrometer detects and identifies the individual compounds based on their mass spectra.

Derivatization of Thiols for GC Analysis

To improve the chromatographic properties and detection of thiols, a derivatization step can be employed. This is particularly useful for reducing tailing and improving peak shape.

Protocol (using S-alkylation with pentafluorobenzyl bromide):

-

Extraction: The volatile compounds, including thiols, are first extracted from the sample matrix using an appropriate solvent (e.g., dichloromethane).

-

Derivatization Reaction: The extract is concentrated, and a solution of pentafluorobenzyl bromide (PFBBr) in a suitable solvent is added, along with a base (e.g., potassium carbonate) to facilitate the reaction. The mixture is incubated at a controlled temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes).

-

Work-up: After the reaction, the mixture is cooled, and the excess reagent and by-products are removed through a liquid-liquid extraction or solid-phase extraction cleanup step.

-

GC-MS Analysis: The resulting solution containing the stable, less polar PFB derivatives of the thiols is then analyzed by GC-MS.

Visualizations

The following diagrams illustrate the general workflows and principles involved in the analytical techniques described.

Caption: A generalized workflow for the analysis of volatile compounds using HS-SPME-GC-MS.

Caption: A simplified representation of a possible mass spectral fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Methyl-2-butanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methyl-2-butanethiol (CAS RN: 1679-09-0), also known as tert-amyl mercaptan. The following sections detail the chemical and physical properties, hazard identification, personal protective equipment, handling and storage procedures, emergency protocols, and disposal considerations. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C5H12S | [1][2] |

| Molecular Weight | 104.22 g/mol | [2] |

| CAS Registry Number | 1679-09-0 | [1] |

| Appearance | Colorless liquid with a strong, offensive odor | [3] |

| Boiling Point | 95.5-97.0 °C | |

| Density | 0.82588 g/cm³ at 20 °C | |

| Melting Point | -104 °C |

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. It is classified as a flammable liquid and is harmful if swallowed or inhaled. It can also cause skin and eye irritation.[3][4]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[4] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[5][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[5][6] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or in poorly ventilated areas.[5][7] |

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is mandatory for the safe handling and storage of this compound.

General Handling Protocol

-

Work Area Preparation : All work with this compound must be conducted in a well-ventilated chemical fume hood.[8] Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

-

Personal Protective Equipment (PPE) : Don the appropriate PPE as specified in the table above.

-

Dispensing : Ground and bond containers when transferring the material to prevent static discharge.[7] Use only non-sparking tools.

-

Heating : Avoid heating the substance. If heating is necessary, use a water bath or heating mantle with precise temperature control. Keep away from open flames, sparks, and hot surfaces.[8]

-

Post-Handling : After handling, wash hands thoroughly with soap and water. Decontaminate all work surfaces.

Storage Protocol

-

Container : Store in a tightly closed container.[8]

-

Location : Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[8][9] The storage area should be a designated flammables cabinet.

-

Incompatible Materials : Store separately from strong oxidizing agents, strong bases, strong acids, and metals.[5]

Emergency Procedures

In the event of an emergency, follow these procedures.

Spill Response Protocol

-

Evacuate : Immediately evacuate the area and alert others.

-

Ventilate : Ensure the area is well-ventilated.

-

Containment : For small spills, absorb the material with an inert absorbent material such as sand or vermiculite.[5]

-

Cleanup : Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

-

Large Spills : For large spills, contact your institution's environmental health and safety department immediately.

First Aid Measures

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]

Disposal

All waste containing this compound must be disposed of as hazardous waste.[4] Collect waste in a properly labeled, sealed container and follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: General handling workflow for this compound.

Caption: Decision tree for responding to a spill.

References

- 1. 2-Butanethiol, 2-methyl- [webbook.nist.gov]

- 2. tert-Amylthiol | C5H12S | CID 15511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1679-09-0 [chemicalbook.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. ICSC 0019 - 2-METHYL-2-PROPANETHIOL [inchem.org]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-2-butanethiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Methyl-2-butanethiol, also known as tert-amyl mercaptan. The protocol outlines a two-step synthetic route, commencing with the conversion of 2-methyl-2-butanol to 2-chloro-2-methylbutane, followed by the subsequent thiolation to yield the target compound. This tertiary thiol is a valuable building block in organic synthesis and finds applications in the development of various pharmaceuticals and other specialty chemicals.

Data Presentation

The following table summarizes the key quantitative data for the reactants and products involved in this synthetic protocol.

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Typical Yield (%) |

| 2-Methyl-2-butanol | 88.15 | 0.805 | 102 | - |

| 2-Chloro-2-methylbutane | 106.59 | 0.866 | 85-86 | 78-88[1][2] |

| Sodium Hydrosulfide (NaSH) | 56.06 | 1.79 | - | - |

| This compound | 104.21 | 0.834 | 97-99 | Estimated >70% |

Experimental Protocols

This synthesis is performed in two main stages: the preparation of the intermediate 2-chloro-2-methylbutane, and its subsequent conversion to this compound.

Part 1: Synthesis of 2-Chloro-2-methylbutane

This procedure details the synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol via an SN1 reaction with concentrated hydrochloric acid.[3][4][5][6]

Materials:

-

2-Methyl-2-butanol (tert-amyl alcohol)

-

Concentrated Hydrochloric Acid (12 M)

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Calcium Chloride

-

Separatory funnel (125 mL or 250 mL)

-

Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, add 10 mL of 2-methyl-2-butanol to a 125 mL separatory funnel. Carefully add 25 mL of concentrated hydrochloric acid to the separatory funnel.[5]

-

Reaction: Gently swirl the separatory funnel without the stopper for approximately one minute. Stopper the funnel, invert it, and immediately vent to release any pressure. Shake the funnel for about 5 minutes, venting frequently.[3][5]

-

Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product (2-chloro-2-methylbutane), and the lower layer is the aqueous acidic layer.

-

Work-up:

-

Carefully drain and discard the lower aqueous layer.

-

Wash the organic layer with 10 mL of water. Separate and discard the aqueous layer.[5]

-

Wash the organic layer with 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved. Separate and discard the aqueous layer.[3]

-

Wash the organic layer with 10 mL of saturated sodium chloride solution (brine) to aid in the removal of water.[6]

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to remove residual water. Swirl the flask intermittently for about 15 minutes.[3]

-

Isolation: Decant or filter the dried liquid into a pre-weighed round-bottom flask. The product can be further purified by simple distillation, collecting the fraction boiling between 82-85°C.[6] A yield of 78% or higher is typically expected.[2]

Part 2: Synthesis of this compound

This procedure describes the conversion of 2-chloro-2-methylbutane to this compound using sodium hydrosulfide.

Materials:

-

2-Chloro-2-methylbutane (from Part 1)

-

Sodium Hydrosulfide (NaSH), anhydrous

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Dilute Hydrochloric Acid

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide in ethanol. For every 1 mole of 2-chloro-2-methylbutane, use approximately 1.2 to 1.5 moles of sodium hydrosulfide.

-

Reaction: Add the 2-chloro-2-methylbutane dropwise to the stirred solution of sodium hydrosulfide in ethanol. After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash them with dilute hydrochloric acid, followed by deionized water, and finally with saturated sodium chloride solution.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under a nitrogen atmosphere to obtain the final product.

Visualizations

The following diagrams illustrate the signaling pathway of the synthesis and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the two-step synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis Of 2-Methylbutane Report - 886 Words | Bartleby [bartleby.com]

- 3. Preparation of 2-Chloro-2-methylbutane [chemistry.gravitywaves.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. studylib.net [studylib.net]

- 6. personal.tcu.edu [personal.tcu.edu]

Application of 2-Methyl-2-butanethiol in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-butanethiol, also known as tert-amyl mercaptan, is a versatile organosulfur compound with significant applications in organic synthesis. Its nucleophilic nature and the reactivity of the thiol group make it a valuable reagent for the formation of carbon-sulfur bonds, a key structural motif in many pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Physicochemical Data

| Property | Value |

| CAS Number | 1679-09-0[1] |

| Molecular Formula | C5H12S[1] |

| Molecular Weight | 104.21 g/mol [1] |

| Boiling Point | 95.5-97.0 °C[2] |

| Density | 0.82588 g/cm³ at 20 °C[2] |

Key Applications in Organic Synthesis

This compound is primarily utilized in three main classes of reactions:

-

Nucleophilic Substitution Reactions: As a potent nucleophile, the thiolate anion of this compound can readily displace leaving groups from various electrophiles to form thioethers.

-

Michael Addition Reactions: It can act as a soft nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds, leading to the formation of β-thioethers.

-

Radical Addition to Alkenes: In the presence of a radical initiator, this compound can undergo anti-Markovnikov addition to alkenes, providing a facile route to functionalized thioethers.

These reactions are fundamental in the synthesis of complex organic molecules and are particularly relevant in drug discovery and development for the introduction of the tert-amylthio group, which can modulate the lipophilicity and metabolic stability of drug candidates.

Application 1: Synthesis of tert-Amyl Thioethers via Nucleophilic Substitution

Reaction Principle

This compound can be deprotonated with a suitable base to form the corresponding thiolate, which then acts as a strong nucleophile. This thiolate can react with alkyl, allyl, or benzyl halides in an S\textsubscript{N}2 or S\textsubscript{N}1 manner, depending on the substrate, to yield the corresponding tert-amyl thioether. The tertiary nature of the alkyl group in this compound can influence the reaction pathway, with primary halides favoring S\textsubscript{N}2 and tertiary halides favoring S\textsubscript{N}1 mechanisms.[3][4]

Experimental Protocol (General Procedure)

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 eq.) dropwise.

-

Let the reaction warm to room temperature and stir until the starting materials are consumed (monitor by TLC or GC).

-

Carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with the chosen organic solvent (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tert-amyl thioether.

Visualization of the Workflow

Caption: Workflow for the synthesis of tert-amyl thioethers via nucleophilic substitution.

Application 2: Asymmetric Sulfa-Michael Addition to Enones

Reaction Principle

The conjugate addition of thiols to electron-deficient alkenes, known as the thia-Michael or sulfa-Michael reaction, is a powerful tool for C-S bond formation.[5][6] This reaction can be rendered asymmetric through the use of chiral catalysts, providing enantiomerically enriched products. An organocatalytic approach using a bifunctional thiourea catalyst has been shown to be effective for the addition of sterically hindered thiols to enone diesters.[7]

Experimental Protocol

This protocol is adapted from a reported procedure for the asymmetric sulfa-Michael addition of 2-methylpropane-2-thiol to an enone diester and is expected to be applicable to this compound with minor modifications.[7]

Materials:

-

Enone diester (1.0 eq.)

-

This compound (5.3 eq.)

-

Chiral bifunctional triaryliminophosphorane-thiourea organocatalyst (0.10 eq.)

-

Anhydrous diethyl ether (Et₂O)

-

Trifluoroacetic acid (TFA) solution in toluene (0.5 M)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Charge a flame-dried test tube with the enone diester (1.0 eq.) and anhydrous Et₂O.

-

Cool the reaction mixture to -60 °C using a cryogenic cooling apparatus and stir for 15 minutes.

-

Add the chiral organocatalyst (0.10 eq.), followed by this compound (5.3 eq.).

-

Stir the reaction at -60 °C for 24 hours.

-

Quench the reaction at -60 °C by adding the TFA solution in toluene.

-

Remove the solvent in vacuo.

-

Purify the crude material using flash column chromatography with a hexanes/EtOAc gradient to yield the α-sulfaketone.

Quantitative Data (Expected for a similar reaction)

| Entry | Thiol | Yield (%) | Enantiomeric Ratio (er) |

| 1 | 2-Methylpropane-2-thiol | 100 | Not Reported in Abstract |

(Data adapted from a study on a similar thiol)[7]

Visualization of the Signaling Pathway (Catalytic Cycle)

References

- 1. 2-Butanethiol, 2-methyl- [webbook.nist.gov]

- 2. web.viu.ca [web.viu.ca]

- 3. chem.uci.edu [chem.uci.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Analysis of 2-Methyl-2-butanethiol in Petroleum Products

Introduction

2-Methyl-2-butanethiol, also known as tert-amyl mercaptan, is a volatile sulfur compound that can be present in various light petroleum liquids. The presence and concentration of sulfur compounds like this compound are critical quality parameters for petroleum products. These compounds can be odorous, corrosive to equipment, and can inhibit or destroy catalysts used in downstream processing.[1][2] Therefore, accurate identification and quantification are essential for process control and to ensure final products meet regulatory specifications. This application note details the analysis of this compound in light petroleum liquids using gas chromatography with a sulfur-selective detector, in accordance with methodologies similar to ASTM D5623.[1][2][3]

Principle

This method utilizes gas chromatography (GC) to separate the volatile components of the petroleum sample. A sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), is used for the specific detection and quantification of sulfur-containing compounds like this compound.[2] The SCD provides a linear and equimolar response to sulfur compounds, allowing for accurate quantification.[2]

Experimental Protocols

1. Sample Preparation

-

Scope: This protocol is applicable to light petroleum liquids such as distillates and gasoline motor fuels with a final boiling point of approximately 230°C or lower.[1][3]

-

Procedure:

-

Obtain a representative sample of the light petroleum liquid.

-

If the sample contains high concentrations of sulfur compounds (above 100 mg/kg), dilute it with a suitable sulfur-free solvent (e.g., isooctane) to bring the concentration within the calibrated range of the instrument.[1][2]

-

For calibration, prepare a stock solution of this compound in a sulfur-free solvent at a concentration of approximately 10,000 ppm.[2]

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.1 ppm to 100 ppm).[2]

-

An internal standard may be added to both the sample and calibration standards to improve the precision of the analysis.[2]

-

2. Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

-

Instrumentation: A gas chromatograph equipped with a split/splitless inlet and a Sulfur Chemiluminescence Detector (SCD) is used.[2]

-

GC Conditions (Example):

-

Column: Agilent DB-1, 30 m x 0.32 mm, 4.0 µm film thickness (or equivalent)

-

Inlet: Split/splitless, operated in split mode with a split ratio of 10:1.

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 3.5 mL/min.

-

Oven Program:

-

Initial Temperature: 40 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Injection Volume: 1 µL

-

-

SCD Conditions (Example):

-

Burner Temperature: 800 °C

-

Detector Base Temperature: 300 °C

-

Ozone Flow: 40 mL/min

-

Hydrogen Flow: 45 mL/min

-

Air Flow: 10 mL/min

-

3. Data Analysis and Quantification

-

Identify the this compound peak in the chromatogram based on its retention time, as determined by the analysis of a known standard.

-

Integrate the peak area of the this compound peak in both the standards and the samples.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Representative Quantitative Data for this compound in a Light Naphtha Sample

| Parameter | Value |

| Retention Time | 7.85 min |

| Peak Area | 125843 |

| Concentration (from Calibration Curve) | 5.2 mg/kg (ppm) |

| Limit of Detection (LOD) | 0.05 mg/kg (ppm) |

| Limit of Quantification (LOQ) | 0.15 mg/kg (ppm) |

| Recovery (Spiked Sample) | 98.5% |

| Relative Standard Deviation (RSD) | 2.3% |

Visualizations

Caption: Workflow for the analysis of this compound in petroleum.

Caption: Logical relationship in petroleum analysis.

References

Application Note: 2-Methyl-2-butanethiol as a Quantitative Standard for the Analysis of Sulfur Compounds by Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

AN-SCD-078

Audience: Researchers, scientists, and drug development professionals involved in the analysis of volatile and semi-volatile sulfur-containing compounds.

Introduction